molecular formula C22H17N3O2 B11260806 N-(4-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(4-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11260806
M. Wt: 355.4 g/mol
InChI Key: LTJYZYHEFUJZAN-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a pyridin-3-yl substituent at the quinoline’s 2-position and a 4-methoxyphenyl group attached to the carboxamide moiety. This structural framework is associated with diverse biological activities, including antimicrobial and receptor-binding properties, as observed in related analogs . The 4-methoxy group on the phenyl ring may enhance solubility and modulate electronic effects, while the pyridin-3-yl group contributes to π-π stacking interactions in biological targets .

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C22H17N3O2/c1-27-17-10-8-16(9-11-17)24-22(26)19-13-21(15-5-4-12-23-14-15)25-20-7-3-2-6-18(19)20/h2-14H,1H3,(H,24,26)

InChI Key

LTJYZYHEFUJZAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Substitution Reactions: Introduction of the pyridin-3-yl group can be done via nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with 4-methoxyaniline.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the quinoline ring, potentially leading to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate or a lead compound in drug discovery.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations:

Carboxamide Substituents: The 4-methoxyphenyl group in the target compound contrasts with bulkier substituents like naphthyl (compound 7, ) or piperazine-ethyl (G547-0192, ). Smaller groups (e.g., 3-pyridinyl in ) may reduce steric hindrance but decrease lipophilicity.

Pyridin-3-yl vs. Pyridin-2-yl or Phenyl :

  • Pyridin-3-yl at position 2 (target compound) is retained in compound 7 () and G547-0192 (). Pyridin-2-yl analogs (e.g., compound 8 in ) show higher melting points (261–262°C vs. 215–216°C for pyridin-3-yl), suggesting stronger crystal packing .

Biological Activity

N-(4-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

1. Overview of Quinoline Derivatives

Quinoline derivatives are known for their wide range of pharmacological properties. The core structure of quinoline allows for various substitutions that can enhance their biological activities. Specifically, compounds with a carboxamide group have shown significant promise in medicinal chemistry due to their ability to interact with various biological targets.

2.1 Antimicrobial Activity

This compound has demonstrated effectiveness against several bacterial strains. Studies indicate that compounds in this class possess antimicrobial properties that can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

2.2 Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may induce cytotoxic effects in various cancer cell lines, including those associated with lung and pancreatic cancers. The mechanism of action may involve the modulation of specific cellular pathways that regulate cell proliferation and apoptosis .

Research into the specific mechanisms by which this compound exerts its biological effects is ongoing. However, it is believed that the compound interacts with key enzymes or receptors involved in cancer progression and microbial resistance, potentially leading to therapeutic effects.

4. Synthesis and Structural Analysis

The synthesis of this compound typically involves several key reactions:

  • Formation of the Quinoline Core : Various synthetic methods are employed to construct the quinoline ring.
  • Substitution Reactions : Introduction of the pyridine and methoxyphenyl groups through electrophilic aromatic substitution.
  • Carboxamide Formation : Finalization of the structure by converting a carboxylic acid derivative into a carboxamide.

The structural characteristics contribute significantly to its biological activity, as specific functional groups can enhance binding affinity to target molecules.

5. Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

StudyFocusFindings
Elamari et al., 2013Anticancer ActivityDemonstrated cytotoxic effects at nanomolar concentrations in B16 melanoma cells.
Zhou et al., 2014Antiproliferative ActivityEvaluated against multiple cancer cell lines (A549, H460) with moderate to excellent results.
Prasad et al., 2019Antiproliferative ScreeningShowed promising cytotoxicity against lung cancer cell line A549.

These findings underline the compound's potential as a lead candidate for further drug development.

6. Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is essential to elucidate its mechanisms of action fully and optimize its pharmacological properties for therapeutic applications.

Future studies should focus on:

  • Detailed mechanistic studies to understand its interaction with biological targets.
  • Clinical trials to evaluate safety and efficacy in humans.
  • Structural modifications to enhance activity and reduce toxicity.

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